

Technical Guide: Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile

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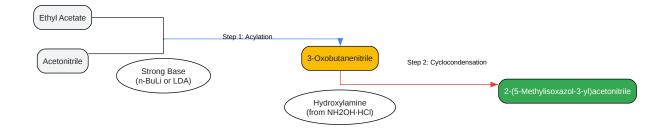
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for **2-(5-methylisoxazol-3-yl)acetonitrile**, a valuable heterocyclic building block in medicinal chemistry and drug development. The described methodology is a two-step process commencing with the synthesis of the key intermediate, 3-oxobutanenitrile, followed by a cyclocondensation reaction to yield the target compound.

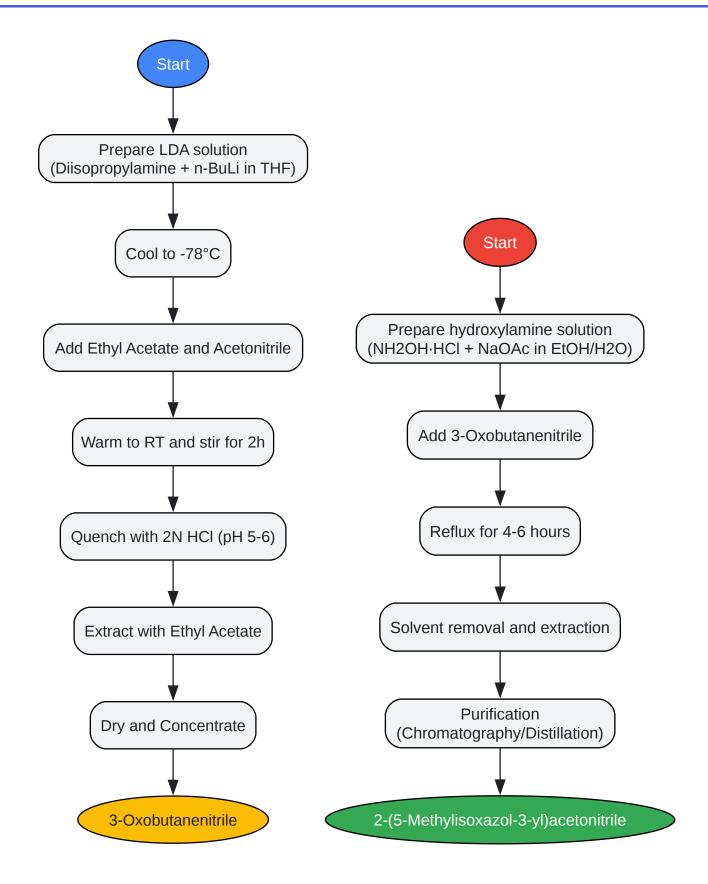
Synthesis Pathway Overview

The synthesis of **2-(5-methylisoxazol-3-yl)acetonitrile** is achieved through a two-step sequence. The first step involves the formation of 3-oxobutanenitrile (acetoacetonitrile) from the reaction of ethyl acetate and acetonitrile in the presence of a strong base. The subsequent step is the cyclocondensation of the β -ketonitrile intermediate with hydroxylamine, which forms the 5-methylisoxazole ring.









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